molecular formula C10H16ClN3O2 B1531358 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine CAS No. 55662-54-9

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Cat. No. B1531358
CAS RN: 55662-54-9
M. Wt: 245.7 g/mol
InChI Key: UVCMQKDCRALOMS-UHFFFAOYSA-N
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Patent
US08969363B2

Procedure details

The mixture of 2,4-dichloropyrimidine (A-1) (20 g, 134 mmol), 3,3-diethoxypropan-1-amine (19.6 g, 147 mmol) and Et3N (20.5 mL, 147 mmol) in ethanol (250 mL) is stirred at RT for 24 h. The mixture is concentrated in vacuo and the residue is purified by flash column chromatography to afford the 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (A-2).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH2:9]([O:11][CH:12]([O:16][CH2:17][CH3:18])[CH2:13]CN)[CH3:10].CC[N:21](CC)CC>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH:21][CH2:13][CH:12]([O:16][CH2:17][CH3:18])[O:11][CH2:9][CH3:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
19.6 g
Type
reactant
Smiles
C(C)OC(CCN)OCC
Name
Quantity
20.5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NCC(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.